![molecular formula C29H16N2O7 B14643155 5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 53417-18-8](/img/structure/B14643155.png)
5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two isoindole-1,3-dione units connected by a carbonyl group, with each isoindole unit further substituted with a 4-hydroxyphenyl group.
Métodos De Preparación
The synthesis of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of phthalic anhydride with primary amines. One common method is the condensation of phthalic anhydride with 4-aminophenol under controlled conditions to form the desired isoindole-1,3-dione structure. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to enhance the reaction rate .
Análisis De Reacciones Químicas
5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxy groups can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of pro-inflammatory enzymes .
Comparación Con Compuestos Similares
Similar compounds to 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] include other isoindole-1,3-dione derivatives, such as phthalimides and benzofuran-1,3-dione derivatives. These compounds share similar structural motifs but differ in their specific substituents and functional groups. The uniqueness of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific substitution pattern and the presence of the carbonyl linker, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
53417-18-8 |
|---|---|
Fórmula molecular |
C29H16N2O7 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-5-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H16N2O7/c32-19-7-3-17(4-8-19)30-26(35)21-11-1-15(13-23(21)28(30)37)25(34)16-2-12-22-24(14-16)29(38)31(27(22)36)18-5-9-20(33)10-6-18/h1-14,32-33H |
Clave InChI |
HRKJDGKQNWUJSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


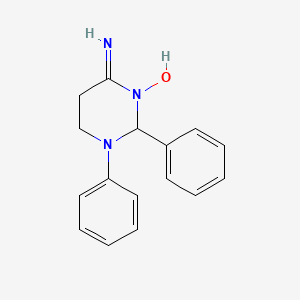
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
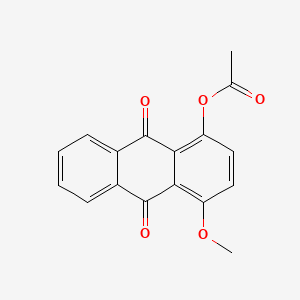
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
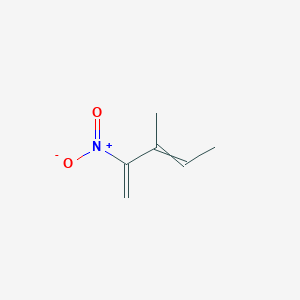
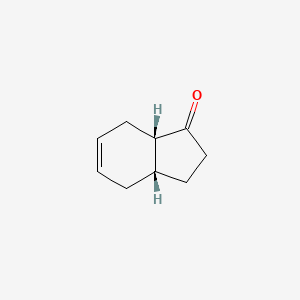
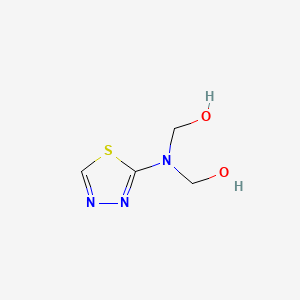
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

